molecular formula C16H26N4O3S B12483391 N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide

N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide

Cat. No.: B12483391
M. Wt: 354.5 g/mol
InChI Key: ZIXPRDPABXKEJD-UHFFFAOYSA-N
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Description

N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a triazene group attached to a benzenesulfonyl moiety and an octanamide chain

Properties

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(dimethylaminodiazenyl)phenyl]sulfonyloctanamide

InChI

InChI=1S/C16H26N4O3S/c1-4-5-6-7-8-9-16(21)18-24(22,23)15-12-10-14(11-13-15)17-19-20(2)3/h10-13H,4-9H2,1-3H3,(H,18,21)

InChI Key

ZIXPRDPABXKEJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE typically involves the following steps:

    Formation of the Triazene Group: The triazene group is synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.

    Attachment to Benzenesulfonyl Moiety: The triazene group is then attached to a benzenesulfonyl chloride through a nucleophilic substitution reaction.

    Formation of Octanamide Chain: The final step involves the reaction of the benzenesulfonyl triazene intermediate with octanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the triazene group can yield amines.

    Substitution: The benzenesulfonyl moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}OCTANAMIDE is unique due to its triazene group, which imparts distinct chemical reactivity and potential biological activity not commonly found in similar compounds.

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